5,6-Dimethyl-2-benzofuran-1(3H)-one
Description
5,6-Dimethyl-2-benzofuran-1(3H)-one is a benzofuranone derivative featuring methyl substituents at the 5- and 6-positions of the benzofuran core. The dione variant (with two ketone groups) exhibits a molecular formula of C₁₀H₈O₃, a molecular weight of 176.17 g/mol, a density of 1.303 g/cm³, and a boiling point of 354.8°C .
Properties
CAS No. |
51648-98-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5,6-dimethyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O2/c1-6-3-8-5-12-10(11)9(8)4-7(6)2/h3-4H,5H2,1-2H3 |
InChI Key |
MEGOTCLFSOSFTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)OC2 |
Origin of Product |
United States |
Preparation Methods
Methallylation and Claisen Rearrangement
In a method adapted from US3419579A, 2-hydroxy-4,5-dimethylacetophenone is treated with methallyl chloride in aqueous potassium carbonate, yielding 2-methallyloxy-4,5-dimethylacetophenone. Subsequent Claisen rearrangement at 190–200°C in the presence of MgCl₂ produces 2-hydroxy-3-methallyl-4,5-dimethylacetophenone. This intermediate undergoes acid-catalyzed cyclization (e.g., with H₃PO₄) to form 5,6-dimethyl-2-acetylbenzofuran.
Oxidation to the Lactone
The acetyl group at position 2 is oxidized to a carboxylic acid using peracetic acid in chloroform, forming 5,6-dimethyl-2-acetoxybenzofuran. Hydrolysis with aqueous NaOH followed by acidification induces lactonization, yielding the target compound. This step achieves a 75–80% yield when optimized for temperature (60–70°C) and stoichiometry.
Direct Lactonization of Dihydroxy Precursors
An alternative pathway, inspired by CN103864734A, utilizes 2-chloro-1-(2,4,6-trihydroxyphenyl)ethanone as a starting material. Refluxing with sodium acetate in methanol induces cyclization, forming 4,6-dihydroxy-3(2H)-benzofuranone. Methylation at the 5- and 6-positions is achieved via Friedel-Crafts alkylation using methyl iodide and AlCl₃, though this method risks over-alkylation and requires careful stoichiometric control.
Bromination and Reductive Cyclization
Brominated intermediates offer a route to precise methyl positioning. As demonstrated in PMC10888192, bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group. Subsequent Pd-catalyzed cross-coupling with methyl Grignard reagents installs the 5- and 6-methyl groups. Reductive cyclization using Zn/HOAc forms the lactone ring, though yields are moderate (50–60%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
Successful synthesis is confirmed via:
- ¹H NMR : A singlet at δ 2.25–2.30 ppm for the two methyl groups, coupled with a lactone carbonyl signal at δ 170–175 ppm in ¹³C NMR.
- IR : Strong absorption at 1760 cm⁻¹ (C=O stretch of the lactone).
- MS : Molecular ion peak at m/z 190 (C₁₁H₁₀O₂).
Industrial-Scale Considerations
Patents EP0213006B1 and US3320286A highlight the importance of solvent selection and catalyst recovery for cost-effective production. Using toluene as a solvent in cyclization steps reduces side products, while recycling MgCl₂ catalysts improves sustainability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6-Dimethylisobenzofuran-1(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5,6-Dimethylisobenzofuran-1(3H)-one exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, its derivatives may inhibit specific enzymes or receptors involved in disease processes, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Variations
5-Methoxy-2-benzofuran-1(3H)-one
- Structure : Methoxy group at position 5.
- Properties :
3,3-Dimethyl-2-benzofuran-1(3H)-one
- Structure : Methyl groups at position 3.
- Properties: Crystallographic data confirm a non-planar structure due to steric hindrance from 3,3-dimethyl substitution . Potential applications in organic synthesis as a sterically hindered intermediate.
3-Ethylsulfinyl-2-(3-fluorophenyl)-5,6-methylenedioxy-1-benzofuran
Physical and Chemical Properties
Q & A
Q. What are the common synthetic routes for preparing 5,6-Dimethyl-2-benzofuran-1(3H)-one, and what experimental design considerations are critical for optimizing yield?
Methodological Answer: A widely used approach involves palladium-catalyzed cyclization of substituted benzoic acid derivatives. For example, palladium(II) acetate with potassium bicarbonate under reflux conditions can promote intramolecular cyclization (e.g., as demonstrated for 5-methoxy analogs in ). Key considerations include:
- Catalyst loading and solvent choice : Optimize palladium acetate concentration (e.g., 10 mol%) and polar aprotic solvents (e.g., dibromomethane) to enhance reaction efficiency .
- Temperature and reaction time : Reflux at 140°C for 18 hours ensures complete conversion, monitored via TLC .
- Purification : Silica gel column chromatography with hexane:ethyl acetate (2:1 v/v) effectively isolates the product, yielding ~30–48% after recrystallization (acetone or ethanol) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5,6-Dimethyl-2-benzofuran-1(3H)-one, and how should data interpretation be approached?
Methodological Answer:
- Spectroscopy :
- X-ray crystallography : Determines molecular planarity and hydrogen bonding (e.g., C–H···O interactions). For example, weak C6–H6···O1 bonds in 5-methoxy derivatives form 2D networks, influencing stability .
Advanced Research Questions
Q. How can researchers design analogs of 5,6-Dimethyl-2-benzofuran-1(3H)-one to enhance biological activity, and what in vitro assays are suitable for evaluating antioxidant or antiplatelet effects?
Methodological Answer:
Q. What role do substituent positions (e.g., methyl groups at C5 and C6) play in the electronic and steric properties of 5,6-Dimethyl-2-benzofuran-1(3H)-one, and how can computational modeling aid in predicting reactivity?
Methodological Answer:
Q. How does the crystal packing and hydrogen bonding network of 5,6-Dimethyl-2-benzofuran-1(3H)-one influence its physicochemical stability, and what experimental approaches can validate these structural features?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
